molecular formula C16H19Cl2N3O2 B13245829 benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride

benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13245829
M. Wt: 356.2 g/mol
InChI Key: NNJHQTXVFYFPGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring. The final step involves the esterification of the carboxylate group with benzyl alcohol and the formation of the hydrochloride salt .

Chemical Reactions Analysis

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. Similar compounds include:

These similar compounds may exhibit different reactivity and biological activity due to the variations in their functional groups.

Biological Activity

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Profile

  • Chemical Name : Benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
  • CAS Number : 1078566-93-4
  • Molecular Formula : C16H19Cl2N3O2
  • Molar Mass : 356.25 g/mol

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine derivatives. These compounds have been tested against various bacterial strains, demonstrating significant activity. For instance, a derivative showed an IC50 value of 1.5 μM against intracellular bacteria in THP-1 macrophage-like cells, indicating its effectiveness in targeting bacterial infections .

Cytotoxicity and Selectivity

The cytotoxic profile of the compound has been assessed in several cell lines, including HepG2 (human liver cancer) and THP-1 cells. The compound exhibited low cytotoxicity with IC50 values greater than 50 μM, suggesting a favorable selectivity for bacterial targets over human cells . This selectivity is crucial for developing therapeutics with reduced side effects.

The mechanism by which benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine exerts its biological effects appears to involve inhibition of specific bacterial targets. For example, studies suggest that it may inhibit the MmpL3 protein, which is essential for mycobacterial cell wall integrity, thereby leading to bacterial death .

Structure-Activity Relationship (SAR)

The structure of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine is pivotal in determining its biological activity. Modifications to the pyrazole ring and the pyrrolidine backbone have been explored to enhance potency and reduce toxicity. The presence of the chloromethyl group has been associated with increased interaction with bacterial enzymes, contributing to its antibacterial efficacy .

Case Study 1: In Vivo Efficacy Against Tuberculosis

In a murine model of tuberculosis, compounds structurally related to benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine demonstrated promising results. The compound exhibited moderate in vivo blood clearance and maintained plasma concentrations above the minimum inhibitory concentration (MIC) for extended periods, suggesting effective therapeutic potential against TB .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor growth in specific cancer models. Further research is needed to elucidate its mechanism and optimize its structure for enhanced efficacy against various cancer types.

Comparative Biological Activity Table

Activity Type IC50/EC50 Values Cell Line/Organism Comments
Antibacterial1.5 μMTHP-1 macrophagesEffective against intracellular bacteria
Cytotoxicity>50 μMHepG2Low toxicity towards human liver cells
AntitubercularModerateMurine modelEffective against Mycobacterium tuberculosis
AnticancerTBDVarious cancer cell linesPotential for further investigation

Properties

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H

InChI Key

NNJHQTXVFYFPGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl

Origin of Product

United States

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